2-({[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-propyl-3,4-dihydroquinazolin-4-one
Description
2-({[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-propyl-3,4-dihydroquinazolin-4-one is a complex organic compound that features a quinazolinone core structure
Properties
IUPAC Name |
2-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-propylquinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4O2S/c1-2-11-25-19(26)15-5-3-4-6-16(15)22-20(25)28-12-17-23-18(24-27-17)13-7-9-14(21)10-8-13/h3-10H,2,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXUSDHFEPYVWNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-propyl-3,4-dihydroquinazolin-4-one typically involves multiple steps. One common method starts with the preparation of the 1,2,4-oxadiazole ring, which is then linked to the quinazolinone core through a sulfanyl bridge. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
2-({[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-propyl-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new aromatic or aliphatic groups .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific electronic or optical properties .
Mechanism of Action
The mechanism of action of 2-({[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-propyl-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through its ability to modulate these targets, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 3-{[(4-chlorophenyl)methyl]sulfanyl}-1H-1,2,4-triazole
- Methyl (2E)-2-(3-{2-[(4-chlorophenyl)sulfanyl]ethoxy}benzylidene)hydrazinecarboxylate
- 2-({5-[(3-chloro-2-methylanilino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)quinazolin-4-one .
Uniqueness
What sets 2-({[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-propyl-3,4-dihydroquinazolin-4-one apart from similar compounds is its unique combination of the quinazolinone core with the 1,2,4-oxadiazole ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
The compound 2-({[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-propyl-3,4-dihydroquinazolin-4-one is a novel derivative that combines the structural features of oxadiazoles and quinazolinones. This article examines its biological activity, focusing on its pharmacological potential and mechanisms of action.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C16H17ClN4O2S
- SMILES Notation : CCCCC1=NC(=NO1)C2=C(C=C(C=C2)Cl)SCC(C)=N
This compound features a 4-chlorophenyl group linked to a 1,2,4-oxadiazole moiety, which is known for its diverse biological activities.
Biological Activity Overview
Research indicates that compounds containing oxadiazole and quinazolinone derivatives exhibit a range of biological activities including:
- Antimicrobial Activity : Several studies have highlighted the antibacterial properties of oxadiazole derivatives against various pathogens. For instance, derivatives similar to this compound have shown effectiveness against Mycobacterium tuberculosis and other resistant strains .
- Antitumor Activity : Quinazolinone derivatives are recognized for their potential in cancer treatment. Some related compounds have demonstrated significant cytotoxic effects against various cancer cell lines, indicating that this compound may also possess similar properties .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit key enzymes involved in cellular metabolism, which can lead to reduced proliferation of cancer cells and pathogens .
- Interaction with Cellular Targets : The presence of the oxadiazole ring enhances the ability of the compound to interact with biological targets at a molecular level, potentially disrupting critical pathways in pathogenic organisms and tumor cells.
Antimicrobial Studies
A study evaluated the antimicrobial efficacy of various oxadiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds containing the 1,2,4-oxadiazole structure significantly inhibited bacterial growth with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL .
Antitumor Activity
In another investigation focusing on quinazolinone derivatives, compounds were tested against several cancer cell lines including breast (MCF-7), lung (A549), and colon (HCT116) cancers. One derivative showed an IC50 value of 15 µM against MCF-7 cells, suggesting potent antitumor activity .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
